Cas no 86688-96-2 (2-(1H-pyrrol-3-yl)acetic acid)

2-(1H-pyrrol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a pyrrole ring substituted with an acetic acid moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its pyrrole core offers reactivity for further functionalization, while the acetic acid group provides a handle for conjugation or derivatization. The compound’s structural motif is valuable in medicinal chemistry for designing bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial applications.
2-(1H-pyrrol-3-yl)acetic acid structure
2-(1H-pyrrol-3-yl)acetic acid structure
Product Name:2-(1H-pyrrol-3-yl)acetic acid
CAS No:86688-96-2
MF:C6H7NO2
MW:125.125281572342
MDL:MFCD09800534
CID:1016755
PubChem ID:410424
Update Time:2025-06-14

2-(1H-pyrrol-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (PYRROL-3-YL)-ACETIC ACID
    • 2-(1H-pyrrol-3-yl)acetic acid
    • methyl 2-(1-tosyl-3-pyrrolyl)acetate
    • (1H-Pyrrol-3-yl)acetic acid
    • (pyrryl-3)acetic acid
    • 1H-Pyrrole-3-acetic acid
    • 2-(Pyrrol-3-yl)acetic acid
    • 3-Pyrrolylacetic acid
    • (3-Pyrrolyl)acetic acid
    • 1H-Pyrrol-3-ylacetic acid
    • 2-(3-Pyrrolyl)acetic acid
    • 3-(Carboxymethyl)pyrrole
    • (1H-Pyrrol-3-yl)-acetic acid
    • MFCD09800534
    • SB62394
    • EN300-116087
    • Z1154253211
    • AKOS013061383
    • pyrrole-3-acetic acid
    • CS-0043321
    • 2-(1H-pyrrol-3-yl)aceticacid
    • AS-38248
    • 86688-96-2
    • SCHEMBL311759
    • DTXSID20328455
    • MDL: MFCD09800534
    • Inchi: 1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9)
    • InChI Key: LAZKLUQBPMKCFN-UHFFFAOYSA-N
    • SMILES: O=C(CC1=CNC=C1)O

Computed Properties

  • Exact Mass: 125.04800
  • Monoisotopic Mass: 125.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1A^2
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.3±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 312.3±17.0 °C at 760 mmHg
  • Flash Point: 142.7±20.9 °C
  • Refractive Index: 1.582
  • PSA: 53.09000
  • LogP: 0.64180
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-(1H-pyrrol-3-yl)acetic acid Security Information

2-(1H-pyrrol-3-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1H-pyrrol-3-yl)acetic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Production Method 3

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Production Method 6

Reaction Conditions
1.1 Reagents: Tosyl chloride
1.2 Reagents: Ammonium chloride
1.3 Reagents: Trimethyl orthoformate ,  Thallium nitrate
1.4 Reagents: Sodium hydroxide Solvents: Water
Reference
Superhydrophobic Surfaces of Electrodeposited Polypyrroles Bearing Fluorinated Liquid Crystalline Segments
Darmanin, Thierry; et al, Macromolecules (Washington, 2010, 43(22), 9365-9370

Production Method 7

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Production Method 8

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Production Method 9

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid ;  pH 4
Reference
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Production Method 10

Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
1.2 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

2-(1H-pyrrol-3-yl)acetic acid Raw materials

2-(1H-pyrrol-3-yl)acetic acid Preparation Products

2-(1H-pyrrol-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:86688-96-2)2-(1H-pyrrol-3-yl)acetic acid
Order Number:A841793
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:54
Price ($):1303.0
Email:sales@amadischem.com

Additional information on 2-(1H-pyrrol-3-yl)acetic acid

Comprehensive Overview of 2-(1H-pyrrol-3-yl)acetic acid (CAS No. 86688-96-2): Properties, Applications, and Research Insights

2-(1H-pyrrol-3-yl)acetic acid (CAS No. 86688-96-2) is an organic compound featuring a pyrrole ring substituted with an acetic acid moiety at the 3-position. This structure endows it with unique chemical properties, making it valuable in pharmaceutical, agrochemical, and material science research. The compound's molecular formula is C6H7NO2, with a molecular weight of 125.13 g/mol. Its IUPAC name and synonyms are frequently searched in academic and industrial databases, reflecting its growing relevance in synthetic chemistry.

Recent trends highlight increased interest in heterocyclic compounds like 2-(1H-pyrrol-3-yl)acetic acid due to their role in drug discovery. Researchers often query "pyrrole derivatives in medicinal chemistry" or "acetic acid applications in organic synthesis," underscoring its dual functionality as a building block for bioactive molecules. Its carboxylic acid group enables esterification or amidation reactions, while the pyrrole ring participates in electrophilic substitutions, expanding its utility in designing small-molecule inhibitors or functional materials.

In agrochemicals, 2-(1H-pyrrol-3-yl)acetic acid derivatives are explored for their potential as plant growth regulators or pesticide intermediates. Searches like "sustainable crop protection chemicals" align with its eco-friendly modification potential. The compound's solubility in polar solvents (e.g., water, ethanol) and melting point (∼180–185°C) are critical for formulation studies, often cited in patents and technical reports.

From a material science perspective, its conjugated π-system attracts attention for organic electronics applications. Queries such as "conductive polymers from pyrrole monomers" or "biodegradable materials" reflect interdisciplinary interest. Analytical techniques like HPLC, NMR, and mass spectrometry are essential for purity validation, a common concern for buyers sourcing high-purity 86688-96-2.

Regulatory compliance is another hotspot. While 2-(1H-pyrrol-3-yl)acetic acid is not classified as hazardous, proper storage conditions (e.g., dry, cool environments) and handling protocols are frequently searched to ensure lab safety. Its LD50 data and ecotoxicity profiles remain topics of ongoing research, particularly for green chemistry initiatives.

In summary, CAS No. 86688-96-2 represents a versatile scaffold bridging multiple scientific domains. Its synthetic accessibility, structural modularity, and alignment with trending research themes ensure sustained relevance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:86688-96-2)2-(1H-pyrrol-3-yl)acetic acid
A841793
Purity:99%
Quantity:5g
Price ($):1303.0
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